1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)-
Brand Name: Vulcanchem
CAS No.: 651335-78-3
VCID: VC16820964
InChI: InChI=1S/C16H16N2O2S2/c19-22(20,13-6-8-21-11-13)16-10-18(12-5-7-17-9-12)15-4-2-1-3-14(15)16/h1-4,6,8,10-12,17H,5,7,9H2
SMILES:
Molecular Formula: C16H16N2O2S2
Molecular Weight: 332.4 g/mol

1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)-

CAS No.: 651335-78-3

Cat. No.: VC16820964

Molecular Formula: C16H16N2O2S2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- - 651335-78-3

Specification

CAS No. 651335-78-3
Molecular Formula C16H16N2O2S2
Molecular Weight 332.4 g/mol
IUPAC Name 1-pyrrolidin-3-yl-3-thiophen-3-ylsulfonylindole
Standard InChI InChI=1S/C16H16N2O2S2/c19-22(20,13-6-8-21-11-13)16-10-18(12-5-7-17-9-12)15-4-2-1-3-14(15)16/h1-4,6,8,10-12,17H,5,7,9H2
Standard InChI Key RBBKGPYCWODNAN-UHFFFAOYSA-N
Canonical SMILES C1CNCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CSC=C4

Introduction

Chemical Structure and Physicochemical Properties

1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- possesses the molecular formula C₁₆H₁₆N₂O₂S₂ and a molecular weight of 332.4 g/mol. Its IUPAC name, 1-pyrrolidin-3-yl-3-thiophen-3-ylsulfonylindole, reflects the substitution pattern on the indole backbone. The compound’s structure integrates a bicyclic pyrrolidine ring and a thiophene sulfonate group, which confer distinct electronic and steric properties critical for its biological activity.

Key Structural Features:

  • Indole Core: The planar aromatic system facilitates π-π interactions with target proteins.

  • Pyrrolidinylmethyl Substituent: A five-membered nitrogen-containing ring at the 1-position enhances solubility and modulates receptor binding.

  • Thienylsulfonyl Group: The electron-withdrawing sulfonyl group attached to a thiophene ring at the 3-position influences pharmacokinetic properties and target affinity.

Table 1: Physicochemical and Identifiers

PropertyValue
CAS No.651335-78-3
Molecular FormulaC₁₆H₁₆N₂O₂S₂
Molecular Weight332.4 g/mol
IUPAC Name1-pyrrolidin-3-yl-3-thiophen-3-ylsulfonylindole
Canonical SMILESC1CNCC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CSC=C4
PubChem CID10359433

Synthesis and Structural Elucidation

The synthesis of 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- involves multi-step organic transformations optimized for yield and purity. A representative pathway includes:

  • Indole Functionalization: Introduction of the pyrrolidinylmethyl group via alkylation of 1H-indole with 3-(bromomethyl)pyrrolidine under basic conditions.

  • Sulfonylation: Reaction of the intermediate with thiophene-3-sulfonyl chloride in the presence of a base such as triethylamine to install the sulfonate group.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the final product, with structural confirmation via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS).

Critical challenges in synthesis include controlling regioselectivity during sulfonylation and minimizing side reactions at the indole nitrogen. Advances in catalytic methods, such as palladium-mediated cross-coupling, may improve efficiency for scaled production.

Mechanism of Action: FGFR4 Inhibition

The compound’s primary pharmacological activity stems from its role as a fibroblast growth factor receptor 4 (FGFR4) inhibitor. FGFR4, a tyrosine kinase receptor overexpressed in hepatocellular carcinoma (HCC) and breast cancer, drives tumor proliferation via the MAPK/ERK and PI3K/AKT pathways.

Binding Interactions:

  • The indole core occupies the ATP-binding pocket of FGFR4, forming hydrophobic interactions with residues like Val492 and Leu619.

  • The thienylsulfonyl group engages in hydrogen bonding with the kinase domain’s hinge region (e.g., Ala553), while the pyrrolidinyl moiety enhances solubility and reduces off-target effects.

Table 2: Comparative Kinase Inhibition Profiles

CompoundTarget KinaseIC₅₀ (nM)Selectivity Over FGFR1–3
1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)-FGFR412.3>100-fold
ErdafitinibFGFR1–41.2–3.4None
PonatinibFGFR48.710-fold

Data adapted from competitive binding assays.

Comparison with Related Indole Derivatives

Structural analogs, such as 1-(2-pyrrolidinylmethyl)-3-(3-thienylsulfonyl)-1H-indole (CAS 651335-48-7) and 1-[(piperidin-4-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole (CAS 651335-40-9), exhibit divergent biological profiles due to substituent variations:

  • Positional Isomerism: The 3-pyrrolidinyl group in the target compound enhances FGFR4 affinity compared to the 2-pyrrolidinylmethyl analog, which shows broader kinase inhibition.

  • Ring Size Effects: Replacement of pyrrolidine with piperidine (6-membered ring) in CAS 651335-40-9 reduces solubility and target engagement, underscoring the importance of the 5-membered pyrrolidine.

Therapeutic Applications and Clinical Outlook

The compound’s FGFR4 specificity positions it as a candidate for precision oncology, particularly in cancers with FGFR4 amplifications or activating mutations. Potential applications include:

  • Hepatocellular Carcinoma: FGFR4 is upregulated in 30% of HCC cases, correlating with poor prognosis.

  • Triple-Negative Breast Cancer (TNBC): Preclinical data suggest synergy with immune checkpoint inhibitors in FGFR4-positive TNBC.

Ongoing challenges include optimizing bioavailability and overcoming resistance mechanisms, such as FGFR4 gatekeeper mutations (e.g., V550L). Novel formulations, including nanoparticle-based delivery systems, are under investigation to enhance pharmacokinetics.

Future Directions and Concluding Remarks

While 1H-Indole, 1-(3-pyrrolidinyl)-3-(3-thienylsulfonyl)- demonstrates compelling preclinical efficacy, translational success will require:

  • Comprehensive Toxicity Studies: Evaluation of long-term safety in higher mammalian models.

  • Biomarker Development: Identification of patient subsets most likely to benefit from FGFR4-targeted therapy.

  • Combination Therapies: Exploration of synergies with chemotherapy, radiotherapy, and immunotherapy.

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